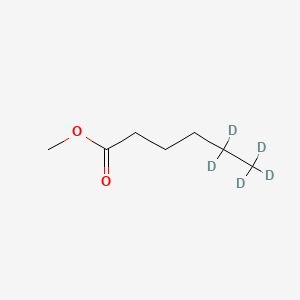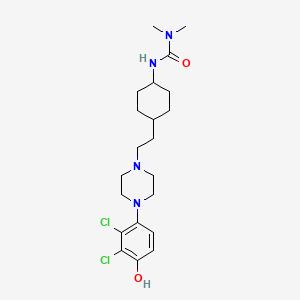
Hydroxy Cariprazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxy Cariprazine is a derivative of Cariprazine, an atypical antipsychotic used primarily in the treatment of schizophrenia and bipolar disorder. Cariprazine itself is known for its partial agonist activity at dopamine D2 and D3 receptors, as well as serotonin 5-HT1A receptors, and its antagonistic properties at serotonin 5-HT2A receptors . This compound retains these pharmacological properties but has been modified to include a hydroxyl group, potentially altering its pharmacokinetic and pharmacodynamic profile.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy Cariprazine typically involves the hydroxylation of Cariprazine. One common method involves the reaction of Cariprazine with a hydroxylating agent under controlled conditions. For instance, Cariprazine can be reacted with hydrogen peroxide in the presence of a catalyst such as iron(III) chloride to introduce the hydroxyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The hydroxylation reaction is typically followed by purification steps such as crystallization or chromatography to isolate the desired product .
化学反应分析
Types of Reactions
Hydroxy Cariprazine undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form ketones or carboxylic acids.
Reduction: The hydroxyl group can be reduced to form the parent compound, Cariprazine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Cariprazine.
Substitution: Halogenated or alkylated derivatives of this compound.
科学研究应用
Hydroxy Cariprazine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of hydroxylation on pharmacokinetics and pharmacodynamics.
Biology: Investigated for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Explored as a potential therapeutic agent for psychiatric disorders, with studies focusing on its efficacy and safety profile.
Industry: Used in the development of new antipsychotic medications and as a reference standard in analytical chemistry
作用机制
Hydroxy Cariprazine exerts its effects primarily through partial agonism at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. The hydroxyl group may enhance its binding affinity or alter its metabolic stability, potentially leading to improved therapeutic outcomes. The molecular targets and pathways involved include the dopaminergic and serotonergic systems, which play crucial roles in mood regulation and cognitive function .
相似化合物的比较
Similar Compounds
Cariprazine: The parent compound, known for its efficacy in treating schizophrenia and bipolar disorder.
Brexpiprazole: Another atypical antipsychotic with partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors.
Aripiprazole: Similar pharmacological profile with partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors.
Uniqueness
Hydroxy Cariprazine is unique due to the presence of the hydroxyl group, which may enhance its pharmacokinetic properties and receptor binding affinity. This modification could potentially lead to improved efficacy and reduced side effects compared to its parent compound and other similar antipsychotics .
属性
分子式 |
C21H32Cl2N4O2 |
|---|---|
分子量 |
443.4 g/mol |
IUPAC 名称 |
3-[4-[2-[4-(2,3-dichloro-4-hydroxyphenyl)piperazin-1-yl]ethyl]cyclohexyl]-1,1-dimethylurea |
InChI |
InChI=1S/C21H32Cl2N4O2/c1-25(2)21(29)24-16-5-3-15(4-6-16)9-10-26-11-13-27(14-12-26)17-7-8-18(28)20(23)19(17)22/h7-8,15-16,28H,3-6,9-14H2,1-2H3,(H,24,29) |
InChI 键 |
BBIPYFKGVRDRJT-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=C(C=C3)O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


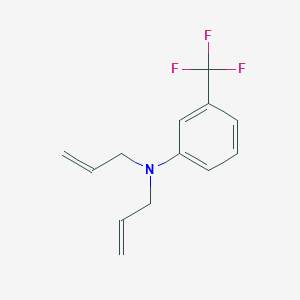
![[(10Z)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-(5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl)oxypyridine-2-carboxylate](/img/structure/B13445038.png)
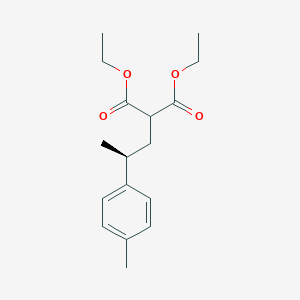
![N-[(2,4-Difluorophenyl)methyl]-2,4-difluoro-benzenemethanamine](/img/structure/B13445042.png)
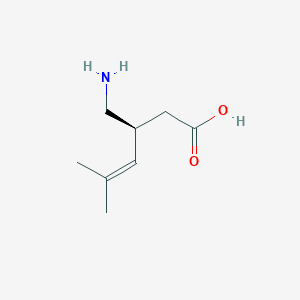
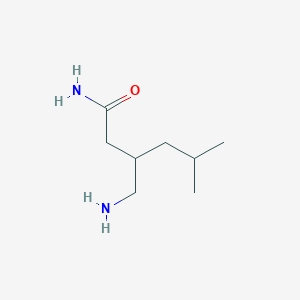
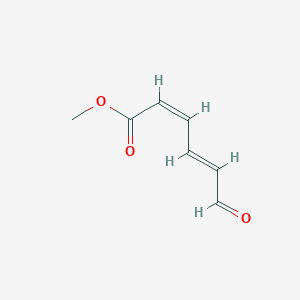
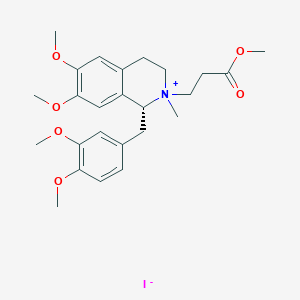
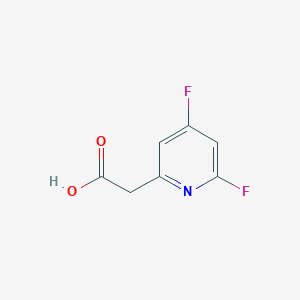
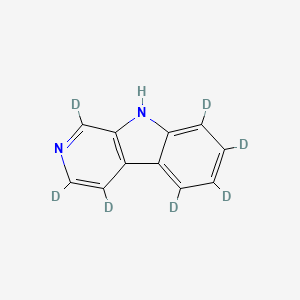
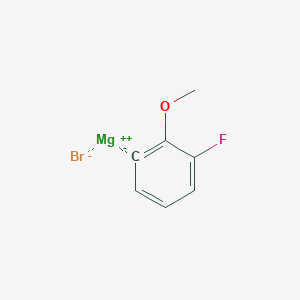
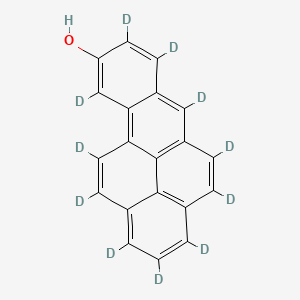
![2-[(4-Iodophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B13445112.png)
